Home > Products > Screening Compounds P138577 > METHYL 4-{3-METHOXY-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]PHENYL}-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
METHYL 4-{3-METHOXY-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]PHENYL}-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE -

METHYL 4-{3-METHOXY-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]PHENYL}-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE

Catalog Number: EVT-5062788
CAS Number:
Molecular Formula: C20H25N3O6S
Molecular Weight: 435.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl-4-(4-acetoxy-phenyl)-3-acetyl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate

Compound Description: This compound is a dihydropyrimidine derivative, specifically a 2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. The research paper focuses on its synthesis and crystal structure analysis, revealing a twist-boat conformation for the dihydropyrimidine ring and stabilization through various intermolecular interactions .

Relevance: This compound shares the core dihydropyrimidine structure with methyl 4-{3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, both possessing the 2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate moiety. The variations lie in the substituents attached to the phenyl ring at the 4-position.

(E)-3-(2,5-Dimethoxyphenyl)-1-{[4-(2,5-dimethoxy-phenyl)-6-((E)-2,5-dimethoxystyryl)-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]}prop-2-en-1-one

Compound Description: This compound is another example of a dihydropyrimidine derivative. The research highlights its synthesis via an aldol condensation reaction, showcasing the utility of dihydropyrimidines as precursors for diverse derivatives .

Relevance: Similar to methyl 4-{3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, this compound belongs to the class of dihydropyrimidines, specifically containing the 2-thioxo-1,2,3,4-tetrahydropyrimidine moiety. They differ in the substituents at the 5- and 6-positions of the pyrimidine ring.

2-Keto-4-R-5-acetyl-6-methyl-1,2,3,4-tetrahydro-pyrimidines

Compound Description: This group of compounds represents a series of 2-keto-1,2,3,4-tetrahydropyrimidines synthesized using a Biginelli condensation reaction. The study explored the influence of various aldehydes (denoted by R) on the reaction outcome, highlighting the versatility of this approach .

Relevance: Although structurally distinct from methyl 4-{3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, these compounds share the common foundation of a dihydropyrimidine ring system. The key difference lies in the presence of a 2-keto group instead of a 2-thioxo group in the pyrimidine ring.

4-Oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carbonitrile

Compound Description: This compound serves as a key starting material in a study focused on synthesizing thiazolo[3,2-a]- and triazolo[4,3-a]-pyrimidines, as well as pyrimido[2,1-c]triazine derivatives. It undergoes various transformations, including alkylation, cyclization, and desulfurization, to yield a range of heterocyclic compounds .

Relevance: This compound shares the 2-thioxo-1,2,3,4-tetrahydropyrimidine core with methyl 4-{3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate. The differences arise from the substituents at the 5- and 6-positions of the pyrimidine ring and the absence of a 3-N substituent in the related compound.

6-Methyl-4-aryl-N-aryl dihydropyrimidinone/thiones

Compound Description: This group of compounds, including the specific example 4-(3-chlorophenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (A10), was synthesized and evaluated for antileishmanial activity .

Relevance: This group of compounds shares a close structural resemblance to methyl 4-{3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, particularly with the presence of the 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide core. The primary difference lies in the substituents on the phenyl ring at the 4-position.

Methyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (g)

Compound Description: This specific dihydropyrimidine derivative, along with its counterpart ethyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (h), exhibited significant hypoglycemic activity in a study investigating the antidiabetic potential of various dihydropyrimidine scaffolds .

Relevance: This compound exhibits a high degree of structural similarity to methyl 4-{3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate. They both share the same core structure of methyl 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, with the only difference being the substituents on the phenyl ring at the 4-position.

Properties

Product Name

METHYL 4-{3-METHOXY-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]PHENYL}-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE

IUPAC Name

methyl 4-[3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

Molecular Formula

C20H25N3O6S

Molecular Weight

435.5 g/mol

InChI

InChI=1S/C20H25N3O6S/c1-12-17(19(25)27-3)18(22-20(30)21-12)13-4-5-14(15(10-13)26-2)29-11-16(24)23-6-8-28-9-7-23/h4-5,10,18H,6-9,11H2,1-3H3,(H2,21,22,30)

InChI Key

NWYAQZXPBDSTBR-UHFFFAOYSA-N

SMILES

CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)OCC(=O)N3CCOCC3)OC)C(=O)OC

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)OCC(=O)N3CCOCC3)OC)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.